molecular formula C6H4BrFOS B6615492 1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one CAS No. 918327-88-5

1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one

Cat. No. B6615492
CAS RN: 918327-88-5
M. Wt: 223.06 g/mol
InChI Key: HCRZHZGIVUTQOS-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-2-fluoroethan-1-one (BTFE) is a compound belonging to the family of brominated thiophenes. It is a fluorinated analogue of 5-bromothiophene-2-carboxaldehyde (BTFC). BTFE is used as a building block for the synthesis of various organic compounds and materials. It is a versatile compound with a wide range of applications in the fields of organic chemistry, materials science, and biochemistry.

Scientific Research Applications

1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one is widely used in scientific research due to its versatile properties. It has been used for the synthesis of organic compounds, materials, and biochemicals, as well as for the study of their properties. It has also been used in the synthesis of bioactive compounds, such as inhibitors of protein kinases and proteases, and as a building block for the synthesis of peptides and proteins.

Mechanism of Action

1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one is an electron-rich compound, and its reactivity is due to its ability to interact with other molecules through electron-rich sites. The reactivity of this compound is dependent on the nature of the reaction and the type of molecule it is interacting with. For example, this compound can interact with other molecules through hydrogen bonding, electrostatic interactions, and covalent bonding.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can interact with proteins and enzymes, and can modulate their activity. It has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, this compound has been shown to have anti-inflammatory effects and can reduce inflammation in cells.

Advantages and Limitations for Lab Experiments

1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one is a versatile compound and can be used in a variety of laboratory experiments. It has a wide range of applications and can be used in the synthesis of organic compounds, materials, and biochemicals. However, it is important to note that this compound is a toxic compound and should be handled with care. In addition, it is not suitable for use in experiments involving human subjects.

Future Directions

In the future, 1-(5-bromothiophen-2-yl)-2-fluoroethan-1-one could be further studied for its potential applications in the fields of medicine and biotechnology. For example, it could be used as a drug delivery system or as a therapeutic agent. In addition, it could be used as a building block for the synthesis of peptides and proteins, or as a tool for the study of protein-protein interactions. Furthermore, this compound could be used to study the effects of oxidative stress on cells, and to develop new therapeutic strategies for the treatment of diseases. Finally, this compound could be used to develop new materials with enhanced properties, such as increased solubility or increased stability.

properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2-fluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRZHZGIVUTQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-5-(2-fluoro-1,1-dimethoxy-ethyl)-thiophene (9.4 g, 35 mmol) in MeCN (100 mL) was added 10% aq. HCl (50 mL) at 20° C. and the reaction mixture was stirred at ° C. for 3 h. Solvent was removed in vacuo to afford a residue, which was partitioned between DCM and water, the aqueous layer was extracted with DCM. The combined organic layers were washed with water, sat aq. NaHCO3 and brine, dried over sodium sulfate and evaporated in vacuo to give a white solid. It was dissolved in minimum volume of DCM, and a large volume of hexane was added. After evaporation of most of the solvent, solid precipitated and was then collected with filtration, washed with hexane and dried under high vacuum to afford 1-(5-bromo-thiophen-2-yl)-2-fluoro-ethanone (6.52 g, 84%). 1H-NMR (CDCl3): δ 7.64 (d, 1H), 7.15 (d, 1H), 5.26 (d, 2H).
Name
2-bromo-5-(2-fluoro-1,1-dimethoxy-ethyl)-thiophene
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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